4-hydroxy-2-oxo-N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-b]pyridine-3-carboxamide
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Overview
Description
M435-1279 is a chemical compound known for its role as an inhibitor of ubiquitin-conjugating enzyme E2T (UBE2T). This compound has garnered attention due to its ability to inhibit the Wnt/β-catenin signaling pathway by blocking UBE2T-mediated degradation of receptor for activated protein kinase C (RACK1). This inhibition is significant in the context of cancer research, particularly in the study of gastric cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of M435-1279 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature.
Industrial Production Methods
Industrial production of M435-1279 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent systems, and employing purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
M435-1279 undergoes various chemical reactions, primarily focusing on its interaction with biological molecules. The compound is known to inhibit the ubiquitination process, which is a post-translational modification involving the attachment of ubiquitin to a substrate protein .
Common Reagents and Conditions
The reactions involving M435-1279 typically occur under physiological conditions, such as in cell culture media or within living organisms. Common reagents include those that facilitate the inhibition of ubiquitin-conjugating enzymes and the stabilization of the compound in biological environments .
Major Products Formed
The major products formed from reactions involving M435-1279 are typically the inhibited forms of target proteins, such as RACK1, which are prevented from undergoing ubiquitination and subsequent degradation .
Scientific Research Applications
M435-1279 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the mechanisms of ubiquitination and the role of UBE2T in various biological processes
Biology: Employed in cell culture studies to investigate the effects of UBE2T inhibition on cell growth, viability, and signaling pathways
Medicine: Explored as a potential therapeutic agent for treating cancers, especially gastric cancer, by inhibiting the Wnt/β-catenin signaling pathway
Industry: Utilized in the development of new drugs targeting the ubiquitin-proteasome system and in the production of research reagents
Mechanism of Action
M435-1279 exerts its effects by inhibiting UBE2T, an enzyme involved in the ubiquitination process. By blocking UBE2T-mediated degradation of RACK1, M435-1279 prevents the hyperactivation of the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation and survival, and its dysregulation is associated with various cancers. The inhibition of this pathway by M435-1279 leads to reduced cancer cell growth and progression .
Comparison with Similar Compounds
M435-1279 is unique in its specific inhibition of UBE2T and its subsequent effects on the Wnt/β-catenin signaling pathway. Similar compounds include:
SZL P1-41: Another inhibitor targeting the ubiquitin-proteasome system.
C25-140: A small-molecule inhibitor of TRAF6-Ubc13, another enzyme involved in ubiquitination.
Siremadlin: An inhibitor with a broader range of targets within the ubiquitin-proteasome system.
These compounds share the common feature of targeting the ubiquitin-proteasome system but differ in their specific targets and mechanisms of action, highlighting the uniqueness of M435-1279 in its selective inhibition of UBE2T .
Properties
Molecular Formula |
C18H17N3O5S2 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H17N3O5S2/c19-28(25,26)10-7-5-9(6-8-10)20-16(23)14-15(22)13-11-3-1-2-4-12(11)27-18(13)21-17(14)24/h5-8H,1-4H2,(H,20,23)(H2,19,25,26)(H2,21,22,24) |
InChI Key |
MVQJFYRZMPKNIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(=O)C(=C3O)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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